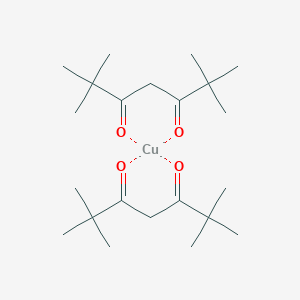![molecular formula C11H8N4OS B079747 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one CAS No. 14998-02-8](/img/structure/B79747.png)
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of the thiazolo[4,5-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-amino-2-chloropyrimidine with aniline to form 2-anilino-4-chloropyrimidine. This intermediate is then reacted with thiourea under basic conditions to yield the desired thiazolo[4,5-d]pyrimidin-7-one structure .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can lead to sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxicity against certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on topoisomerase I is due to its ability to stabilize the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This mechanism is similar to that of other topoisomerase I inhibitors like camptothecin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camptothecin: A well-known topoisomerase I inhibitor with a similar mechanism of action.
Thiazolo[4,5-d]pyrimidine Derivatives: Other derivatives in this family also exhibit diverse biological activities, including enzyme inhibition and anticancer properties.
Uniqueness
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities and potential as a lead compound for drug development .
Eigenschaften
IUPAC Name |
2-anilino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBDNZUZDXQOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588023 |
Source


|
| Record name | 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14998-02-8 |
Source


|
| Record name | 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














